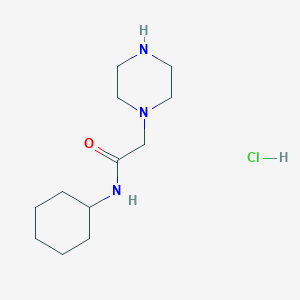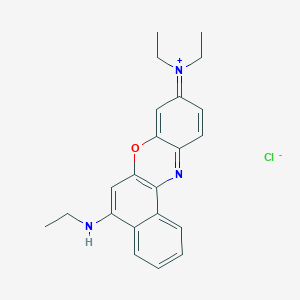
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-4-(N,N-dimethylamino)benzoate, commonly known as EtNBA, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a dimethylamino group at the para position. This compound is widely used in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-4-(N,N-dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Ethyl-4-(N,N-dimethylamino)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-4-(N,N-dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl-4-(N,N-dimethylamino)benzoate can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl-4-(N,N-dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Ethyl-4-(N,N-dimethylamino)benzoate is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Ethyl-4-(N,N-dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparación Con Compuestos Similares
Ethyl-4-(N,N-dimethylamino)benzoate can be compared with other similar compounds such as:
Methyl-4-(N,N-dimethylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl-4-aminobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.
Ethyl-4-(N,N-diethylamino)benzoate: Contains a diethylamino group, which can alter its chemical properties and interactions.
The uniqueness of Ethyl-4-(N,N-dimethylamino)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
7385-74-2 |
|---|---|
Fórmula molecular |
C22H24ClN3O |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
Clave InChI |
SXQRATTWLJENLK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




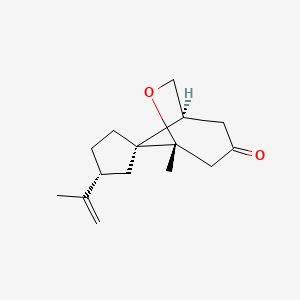


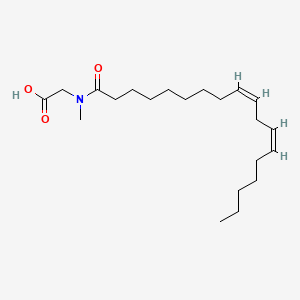
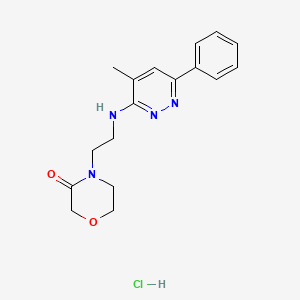
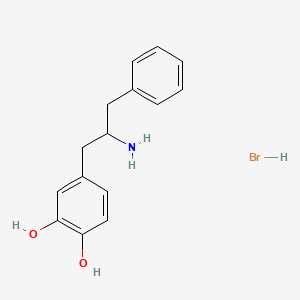

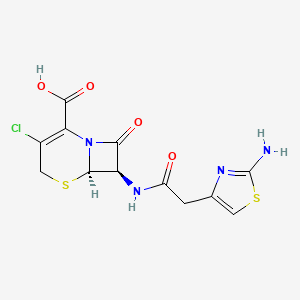
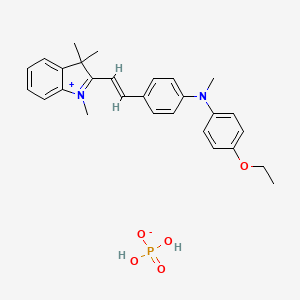
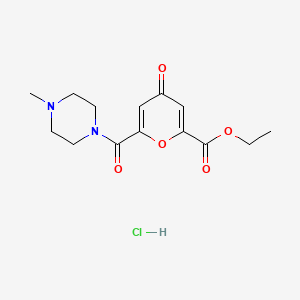
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
